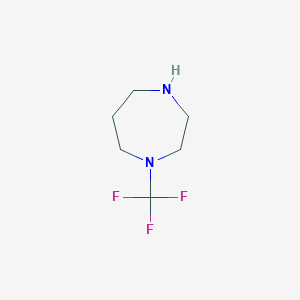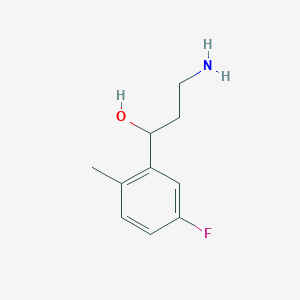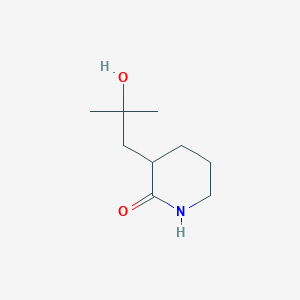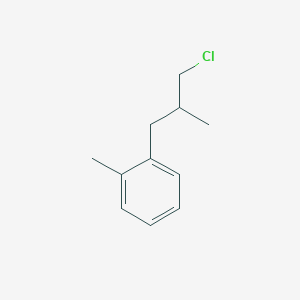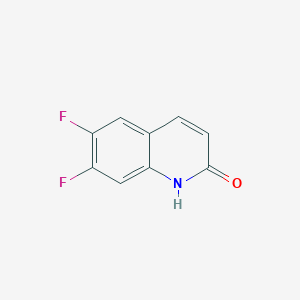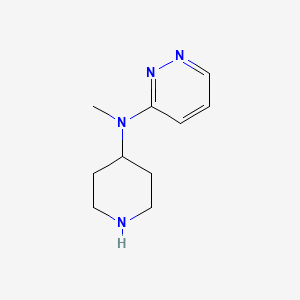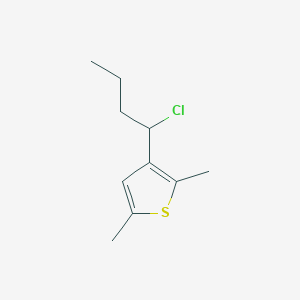
3-(1-Chlorobutyl)-2,5-dimethylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Chlorobutyl)-2,5-dimethylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a 1-chlorobutyl group and two methyl groups attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorobutyl)-2,5-dimethylthiophene typically involves the chlorination of butyl groups and subsequent attachment to the thiophene ring. One common method involves the reaction of 2,5-dimethylthiophene with 1-chlorobutane in the presence of a Friedel-Crafts catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Chlorobutyl)-2,5-dimethylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted thiophenes.
Substitution: Azido or cyano-substituted thiophenes.
Aplicaciones Científicas De Investigación
3-(1-Chlorobutyl)-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Chlorobutyl)-2,5-dimethylthiophene involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can participate in binding interactions, while the thiophene ring may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorobutane: An alkyl halide with a similar chlorobutyl group but lacking the thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups but no chlorobutyl substitution.
Chlorobutyl-benzene compounds: Compounds with a chlorobutyl group attached to a benzene ring instead of a thiophene ring.
Uniqueness
3-(1-Chlorobutyl)-2,5-dimethylthiophene is unique due to the combination of the chlorobutyl group and the thiophene ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the individual components or similar compounds.
Propiedades
Fórmula molecular |
C10H15ClS |
|---|---|
Peso molecular |
202.74 g/mol |
Nombre IUPAC |
3-(1-chlorobutyl)-2,5-dimethylthiophene |
InChI |
InChI=1S/C10H15ClS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,10H,4-5H2,1-3H3 |
Clave InChI |
AUESXLHIPIMSDI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(SC(=C1)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


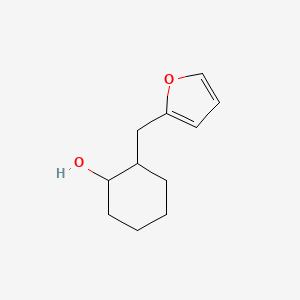
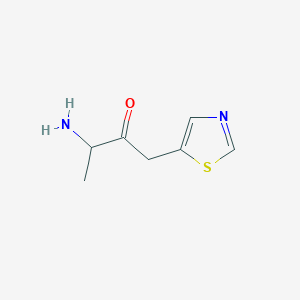
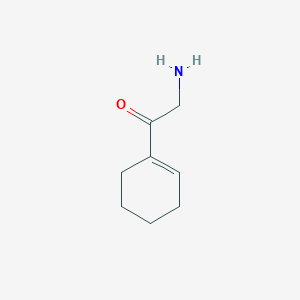
![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
